5-Bromoisatin

Catalog No.
S585500
CAS No.
87-48-9
M.F
C8H4BrNO2
M. Wt
226.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoisatin

CAS Number

87-48-9

Product Name

5-Bromoisatin

IUPAC Name

5-bromo-1H-indole-2,3-dione

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)

InChI Key

MBVCESWADCIXJN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2

Synonyms

5-Bromo-indole-2,3-dione; 5-bromo-Isatin; 5-Bromo-1H-indole-2,3-dione; 5-Bromo-2,3-indolinedione; 5-Bromoindole-2,3-dione; 5-Bromoisatin; NSC 4980

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2

Organic Synthesis:

  • Precursor for diverse organic compounds: 5-Bromoisatin serves as a versatile starting material for the synthesis of various complex molecules due to its reactive nature. It's particularly useful for preparing:
    • N-derivatives of 5-bromoisatin: These derivatives find applications in medicinal chemistry and materials science [].
    • N-substituted pyrroles: These heterocyclic compounds are vital building blocks in pharmaceuticals and functional materials.
    • Other heterocyclic compounds: Examples include linear polyaryleneoxindoles, 5-bromodioxindole, cinchoninic acid derivatives, and 3-hydroxyoxindole, each with potential applications in drug discovery and material development [].

Medicinal Chemistry:

  • Potential therapeutic properties: While 5-bromoisatin itself isn't widely explored for therapeutic purposes, its derivatives exhibit diverse biological activities, including:
    • Antimicrobial activity: Some 5-bromoisatin derivatives display promising antibacterial and antifungal properties.
    • Antioxidant activity: Certain derivatives exhibit free radical scavenging abilities, potentially beneficial in treating oxidative stress-related diseases.
    • Anticancer activity: Studies suggest that specific derivatives may possess antitumor properties, warranting further investigation.

Material Science:

  • Organic electronics and optoelectronics: Research suggests that 5-bromoisatin derivatives can be employed in developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their unique optoelectronic properties.

5-Bromoisatin is a brominated derivative of isatin, a compound characterized by its indole structure. Its molecular formula is C8H4BrNO2C_8H_4BrNO_2, with a molecular weight of 226.03 g/mol. This compound appears as an orange solid and has a melting point ranging from 251°C to 253°C . 5-Bromoisatin exhibits significant chemical reactivity due to the presence of the bromine atom, which can participate in various

Research suggests 5-bromoisatin may have antiviral properties, but the exact mechanism of action is not fully understood [].

, particularly in cross-coupling reactions. It can react with various nucleophiles and electrophiles, facilitating the formation of new compounds. Common reactions involving 5-bromoisatin include:

  • Palladium-Catalyzed Cross-Coupling: This method allows for the formation of complex organic molecules by coupling 5-bromoisatin with other aromatic compounds .
  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the synthesis of diverse derivatives .
  • Condensation Reactions: 5-Bromoisatin can participate in condensation reactions to form more complex structures, such as N-substituted pyrroles and polyaryleneoxindoles .

5-Bromoisatin has been studied for its biological activities, particularly its potential as an anticoronaviral agent. Research indicates that it may exhibit antiviral properties, making it a candidate for further pharmacological development . Additionally, derivatives of 5-bromoisatin have shown promise in inhibiting certain cancer cell lines, suggesting potential applications in oncology .

Several methods exist for synthesizing 5-bromoisatin:

  • Bromination of Isatin: The most straightforward method involves the bromination of isatin using bromine or brominating agents.
  • Palladium-Catalyzed Reactions: This approach involves coupling isatin with brominating agents in the presence of a palladium catalyst to yield 5-bromoisatin efficiently .
  • Refluxing with Bromine: A classic method where isatin is refluxed with bromine in an organic solvent to achieve bromination at the 5-position.

5-Bromoisatin serves multiple functions in various fields:

  • Organic Synthesis: It acts as a key intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antiviral and anticancer therapies.
  • Material Science: Used in the development of functional materials due to its unique chemical properties.

Studies on the interactions of 5-bromoisatin with other compounds indicate that it can form stable complexes with various biomolecules. These interactions are crucial for understanding its biological activity and potential therapeutic applications. For example, research has shown that derivatives can interact effectively with certain enzymes and receptors, enhancing their pharmacological profiles .

Several compounds share structural similarities with 5-bromoisatin, each possessing unique properties and applications:

Compound NameMolecular FormulaKey Features
IsatinC8H5NO2Parent compound; less reactive than 5-bromoisatin
6-BromoisatinC8H4BrNO2Bromination at a different position; varied reactivity
5-ChloroisatinC8H4ClNO2Chlorine instead of bromine; different biological activity
N-MethylisatinC9H9N O2Methylated derivative; altered solubility and reactivity

These compounds demonstrate varying degrees of reactivity and biological activity, highlighting the unique position of 5-bromoisatin within this class of compounds. Its specific bromination pattern contributes to its distinctive chemical behavior and potential applications in medicinal chemistry.

XLogP3

1.3

Melting Point

249.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

87-48-9

Wikipedia

5-Bromoisatin

Dates

Modify: 2023-08-15

Expeditious Synthesis, Antimicrobial and Antimalarial Activities of Novel Heterocycles Bearing Imidazole-oxadiazole Based Hybrid Pharmacophores

K Balaji, P Bhatt, A Jha
PMID: 27463029   DOI: 10.1055/s-0042-112028

Abstract

A facile synthesis of 2-substituted-5-amino-oxadiazole derivatives has been achieved by refluxing/sonicating a mixture of semicarbazide with various aromatic acids in conc. sulphuric acid alone. The isolated products were further condensed with
dimethylaminobenzaldehyde/
-hydroxybenzaldehyde to obtain respective imino derivatives. Finally, some potentially biologically active imidazole analogues were obtained by reacting ammonium acetate and 5-bromoisatin with the synthesized imino products. All the newly synthesized compounds were thoroughly characterized by standard analytical techniques. These imidazole-oxadiazole hybrid compounds were also evaluated for their antimicrobial and antimalarial activities. The compounds all exhibited moderate to significant antimicrobial activity (6-10 mm, zone of inhibition) and promising antimalarial activity (IC
0.037-0.100 µM). This report entails a detailed synthetic procedure, spectroscopic elucidation and activities of the synthesized compounds.


[The positive inotropic activity of 5-bromoisatin (5-bromo-indoline-2,3-dione)]

V Garalene
PMID: 10439942   DOI:

Abstract

The inotropic activity of 5-bromisatin (5-bromindolyn-2,3-dion) which possesses antihypoxic properties was studied on rhythmically stimulated papillary muscles of guinea pigs, and the changes in the force of their contractions were recorded. The inotropic efficacy (calculated according to ED50 value) of 5-bromisatin was approximately 5 times less than that of milprinon. The activity of the isatin drug was inhibited by about 30% by carbachol and prazosin and relieved by nifedipin. 5-bromisatin increases sharply (by 160%) the second component (P2) of the biphase contraction and its effect is independent of the receptor beta-adrenergic blocking agent dl-propanolol. On the basis of the obtained data it is concluded that Ca2+ ions entering by way of the slow (L-type) calcium channels both the cAMP-dependent and cAMP-independent routes are involved in the mechanism of 5-bromisatin activity.


[Effect of isatin and its derivatives on some indicators of carbohydrate metabolism]

V N Garalene, L I Mazhilis
PMID: 6528521   DOI:

Abstract

Effect of isatin and of three its derivatives on content of lactate, pyruvate and glycogen was studied in rat tissues. The substances studied, except of 5-butylisatin, decreased the content of lactic acid with simultaneous increase of glycogen content in liver tissue under normal conditions. The pyruvate content was most markedly altered in presence of 5-bromoisatin and 5-butylisatin. In deficiency of oxygen a distinct increase in content of lactate and pyruvate was noted in animal tissues after the 5-bromoisatin preadministration. Under conditions of oxygen deficiency the substances studied were of distinct significance for more economical utilization of glycogen in liver tissue and skeletal muscles.


Explore Compound Types